molecular formula C8H5ClFN B1352944 4-(Chloromethyl)-3-fluorobenzonitrile CAS No. 345903-03-9

4-(Chloromethyl)-3-fluorobenzonitrile

Cat. No.: B1352944
CAS No.: 345903-03-9
M. Wt: 169.58 g/mol
InChI Key: HBJIJFADGURZGI-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-fluorobenzonitrile (CAS 345903-03-9) is a fluorinated aromatic compound with the molecular formula C₈H₅ClFN and a molecular weight of 169.58 g/mol . It is characterized by a chloromethyl (-CH₂Cl) substituent at the 4-position and a fluorine atom at the 3-position of the benzonitrile backbone. This compound is typically stored under dry conditions at 2–8°C to maintain stability. Its hazards include skin corrosion, acute toxicity (oral, dermal), and respiratory irritation (H314, H302, H312, H332, H335) .

The chloromethyl group makes it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where it can be functionalized to introduce amines, ethers, or other substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-fluorobenzonitrile typically involves the chloromethylation of 3-fluorobenzonitrile. One common method is the reaction of 3-fluorobenzonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc iodide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3-fluorobenzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles are used under mild to moderate conditions.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and chlorosulfonic acid are used under controlled conditions to avoid overreaction.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Electrophilic Aromatic Substitution: Nitro and sulfonyl derivatives.

    Oxidation and Reduction: Carboxylic acids and amines.

Scientific Research Applications

4-(Chloromethyl)-3-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-fluorobenzonitrile involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The fluorine atom can influence the compound’s reactivity and stability, affecting its interaction with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Bromomethyl)-3-fluorobenzonitrile (CAS 105942-09-4)

  • Molecular Formula : C₈H₅BrFN; Molecular Weight : 214.03 g/mol .
  • Key Differences :
    • Substituent : Bromine replaces chlorine in the methyl group.
    • Reactivity : Bromine’s larger atomic size and lower electronegativity make it a better leaving group than chlorine, enhancing reactivity in SN2 reactions.
    • Physical Properties : Appears as a white-to-light-yellow crystalline powder with ≥99% purity (by GC) .
    • Applications : Used in synthesizing pharmaceuticals and agrochemicals due to its superior reactivity in cross-coupling reactions.

4-(Aminomethyl)-3-fluorobenzonitrile (CAS 701264-00-8)

  • Molecular Formula : C₈H₆FN₂; Molecular Weight : 154.15 g/mol .
  • Key Differences: Substituent: The chloromethyl group is replaced by an aminomethyl (-CH₂NH₂) group. Reactivity: The amino group introduces nucleophilic character, enabling participation in condensation or amide-bond-forming reactions. Safety Profile: Less corrosive than the chloromethyl analog but still hazardous (H302, H312, H332) .

4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-fluorobenzonitrile (10b)

  • Molecular Formula : C₁₃H₁₂FN₃O₂; Molecular Weight : 261.26 g/mol .
  • Key Differences :
    • Substituent : A pyrazole ring with nitro and methyl groups is attached via a methylene bridge.
    • Applications : Intermediate in synthesizing GLUT1 inhibitors, with the nitro group facilitating reduction to amines for further functionalization .

2-Chloro-4-fluoro-3-methylbenzonitrile (CAS 796600-15-2)

  • Molecular Formula : C₈H₅ClFN; Molecular Weight : 169.58 g/mol .
  • Key Differences :
    • Substitution Pattern : Chlorine at the 2-position and a methyl group at the 3-position (vs. chloromethyl at 4-position).
    • Electronic Effects : The methyl group donates electrons via hyperconjugation, altering the aromatic ring’s electronic profile compared to electron-withdrawing chloromethyl.

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Highlights Applications
4-(Chloromethyl)-3-fluorobenzonitrile 345903-03-9 C₈H₅ClFN 169.58 -CH₂Cl SN2 reactions, nucleophilic substitution Pharmaceutical intermediates
4-(Bromomethyl)-3-fluorobenzonitrile 105942-09-4 C₈H₅BrFN 214.03 -CH₂Br Enhanced SN2 reactivity Cross-coupling reactions
4-(Aminomethyl)-3-fluorobenzonitrile 701264-00-8 C₈H₆FN₂ 154.15 -CH₂NH₂ Nucleophilic amine reactions Amide/condensation reactions
4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-fluorobenzonitrile N/A C₁₃H₁₂FN₃O₂ 261.26 Pyrazole with -NO₂ Nitro reduction to amines GLUT1 inhibitor synthesis
2-Chloro-4-fluoro-3-methylbenzonitrile 796600-15-2 C₈H₅ClFN 169.58 -Cl (2-position), -CH₃ Electron-donating methyl group Organic synthesis intermediates

Biological Activity

4-(Chloromethyl)-3-fluorobenzonitrile (C8H6ClFN) is an aromatic compound notable for its unique functional groups, including a chloromethyl group and a fluorine atom attached to a benzene ring with a nitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals.

The presence of the chloromethyl and fluorine groups enhances the compound's reactivity, making it suitable for various nucleophilic substitution reactions. The molecular structure can be summarized as follows:

PropertyValue
Molecular FormulaC8H6ClFN
Molecular Weight171.59 g/mol
Functional GroupsChloromethyl, Fluorine, Nitrile

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of anticancer and antimalarial research.

Anticancer Activity

A study reported that compounds structurally related to this compound were effective inhibitors of human farnesyltransferase (hFTase), an enzyme implicated in cancer cell proliferation. The structure-activity relationship (SAR) studies revealed that modifications to the aromatic ring could enhance inhibitory potency against hFTase, with some derivatives showing IC50 values as low as 25 nM .

Case Study:
In vitro tests demonstrated that certain derivatives of this compound inhibited cancer cell growth effectively. For instance, a derivative exhibited over 80% inhibition at concentrations below 100 nM, indicating its potential as a lead compound for further development .

Antimalarial Activity

Another area of interest is the compound's potential as an antimalarial agent. Research has shown that halogenated benzonitriles can selectively inhibit Plasmodium falciparum farnesyltransferase (PfFTase), which is crucial for the survival of malaria parasites. Compounds related to this compound demonstrated selectivity and potency against this target, with some exhibiting up to 145-fold selectivity over human enzymes .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution : Reacting chloromethylbenzene with fluorinated nitriles.
  • Direct Fluorination : Using fluorinating agents on appropriate precursors.
  • Cross-Coupling Reactions : Employing palladium-catalyzed cross-coupling techniques to introduce the chloromethyl and fluorine groups .

Applications

The biological activities of this compound suggest several potential applications:

  • Pharmaceutical Development : As a precursor for anticancer and antimalarial drugs.
  • Chemical Biology : As a tool compound in studying enzyme inhibition mechanisms.
  • Material Science : In the synthesis of functional polymers due to its reactive nature.

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 4-(Chloromethyl)-3-fluorobenzonitrile?

Methodological Answer:
The synthesis typically involves halogenation or substitution reactions on fluorobenzonitrile derivatives. For example:

  • Chloromethylation : Reacting 3-fluorobenzonitrile with chloromethylating agents like chloromethyl methyl ether (MOMCl) under Friedel-Crafts conditions, using Lewis acids (e.g., AlCl₃) as catalysts .
  • Direct Substitution : Starting from 3-fluoro-4-methylbenzonitrile, chlorine can be introduced via radical chlorination using Cl₂ or SO₂Cl₂ under UV light, followed by purification via recrystallization .
    Key Considerations : Monitor reaction progress using TLC or GC-MS to avoid over-chlorination. Yield optimization requires precise temperature control (typically 0–25°C) and inert atmospheres to prevent side reactions .

Q. Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify the chloromethyl (–CH₂Cl) group via triplet splitting (~4.5 ppm for –CH₂Cl) and coupling with adjacent fluorine. Fluorine’s deshielding effect shifts aromatic protons downfield .
  • FT-IR : Confirm nitrile (C≡N) stretch at ~2230 cm⁻¹ and C–F vibration near 1200 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns from chlorine .
    Validation : Compare spectral data with structurally similar compounds like 3,5-dichloro-4-fluorobenzonitrile .

Q. Advanced: How does the chloromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The chloromethyl (–CH₂Cl) moiety acts as a versatile electrophilic site:

  • Nucleophilic Substitution : Reacts with amines (e.g., piperazine) to form benzylamine derivatives, crucial in pharmaceutical intermediates. Use polar aprotic solvents (DMF, DMSO) and bases (K₂CO₃) to facilitate SN2 mechanisms .
  • Suzuki-Miyaura Coupling : After conversion to –CH₂B(OH)₂ via Miyaura borylation, cross-coupling with aryl halides can synthesize biaryl structures. Optimize with Pd(PPh₃)₄ and NaHCO₃ in THF/water .
    Challenges : Competing elimination reactions may occur; control via low temperatures (<50°C) and short reaction times .

Q. Advanced: What strategies stabilize this compound during storage?

Methodological Answer:

  • Moisture Control : Store under inert gas (Ar/N₂) in sealed containers with desiccants (molecular sieves), as –CH₂Cl is hydrolytically sensitive .
  • Temperature : Maintain at 2–8°C to slow decomposition; avoid prolonged exposure to light, which accelerates radical degradation .
  • Stability Testing : Use accelerated aging studies (40°C/75% RH for 4 weeks) monitored by HPLC to assess impurity profiles .

Q. Advanced: How is this compound utilized in pharmaceutical intermediate synthesis?

Methodological Answer:
this compound is a key precursor in PROTAC (Proteolysis-Targeting Chimera) development:

  • Linker Integration : The –CH₂Cl group couples with E3 ligase ligands (e.g., thalidomide derivatives) via nucleophilic substitution, enabling targeted protein degradation .
  • Case Study : In a disclosed patent, it was used to synthesize (S)-4-(4-(4-(((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazin-1-yl)-3-fluorobenzonitrile, a candidate for cancer therapy. Critical steps included sequential alkylation and Ullmann coupling .

Q. Basic: What are common impurities in synthesized this compound, and how are they resolved?

Methodological Answer:

  • Major Impurities :
    • 3-Fluorobenzonitrile : From incomplete chloromethylation. Remove via fractional distillation or column chromatography (silica gel, hexane/EtOAc) .
    • Dichlorinated Byproducts : Arise from over-chlorination. Minimize by controlling Cl₂ stoichiometry and reaction time .
  • Analytical Methods : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm for quantification .

Q. Advanced: Can computational chemistry predict reactivity trends for this compound?

Methodological Answer:
Yes. DFT calculations (e.g., B3LYP/6-311G**) model:

  • Electrophilicity : The –CH₂Cl group’s partial positive charge (~+0.25 e) predicts nucleophilic attack sites .
  • Aromatic Reactivity : Fukui indices highlight C-4 as electron-deficient due to fluorine’s –I effect, directing electrophilic substitutions .
    Applications : Simulate reaction pathways for SN2 substitutions or radical intermediates to guide experimental design .

Q. Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent HCl release .
  • Waste Disposal : Treat with 10% NaOH to hydrolyze –CH₂Cl to –CH₂OH before incineration .

Properties

IUPAC Name

4-(chloromethyl)-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJIJFADGURZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431444
Record name 4-(Chloromethyl)-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345903-03-9
Record name 4-(Chloromethyl)-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-3-fluorobenzonitrile
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